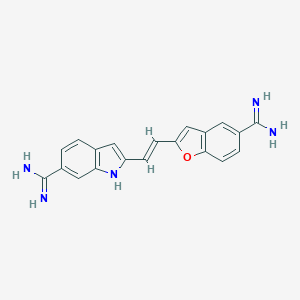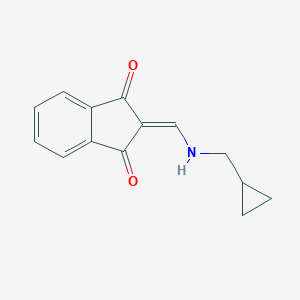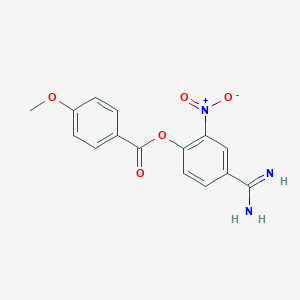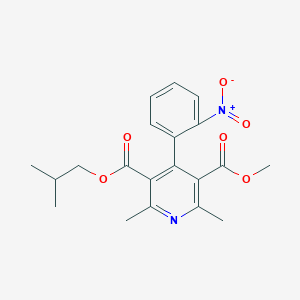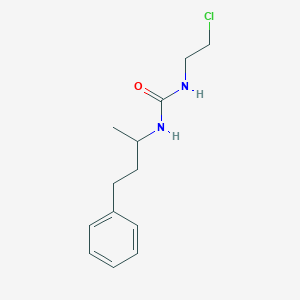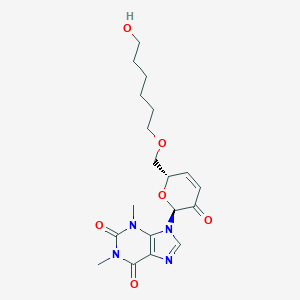
Dhp-TH
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dhp-TH, also known as 1,4-dihydropyridine-thiazolidine hybrid, is a novel chemical compound that has attracted significant attention in the scientific community due to its potential therapeutic applications. The compound is synthesized by combining 1,4-dihydropyridine and thiazolidine, resulting in a hybrid molecule with unique properties.
Mecanismo De Acción
The mechanism of action of Dhp-TH is not fully understood, but it is believed to act by modulating various signaling pathways in cells. The compound has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and protein kinase C (PKC), which play a role in inflammation and cancer development. Additionally, Dhp-TH has been shown to activate the peroxisome proliferator-activated receptor gamma (PPARγ), which is involved in glucose metabolism and adipogenesis.
Efectos Bioquímicos Y Fisiológicos
Dhp-TH has been shown to have various biochemical and physiological effects in vitro and in vivo. The compound has been shown to inhibit the proliferation of cancer cells, induce apoptosis, and reduce inflammation. Additionally, Dhp-TH has been shown to improve glucose metabolism and insulin sensitivity in animal models of diabetes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Dhp-TH has several advantages for lab experiments, including its ease of synthesis, stability, and relatively low cost. However, the compound has limitations, including its low solubility in water, which can make it difficult to administer in animal models. Additionally, the compound has not yet been extensively studied in humans, so its safety and efficacy in humans are not fully understood.
Direcciones Futuras
There are several future directions for the study of Dhp-TH. One direction is to further investigate the compound's mechanism of action and signaling pathways. Additionally, more studies are needed to determine the compound's safety and efficacy in humans. Further research is also needed to explore the potential use of Dhp-TH in the treatment of various diseases, including cancer, diabetes, and cardiovascular diseases. Finally, research is needed to develop new formulations of Dhp-TH that can improve its solubility and bioavailability.
Métodos De Síntesis
The synthesis of Dhp-TH involves the reaction of Dhp-THyridine and thiazolidine in the presence of a suitable catalyst. The reaction proceeds via a one-pot, two-step process, resulting in the formation of Dhp-TH. The synthesis method is relatively simple and can be carried out in a laboratory setting, making it accessible to researchers.
Aplicaciones Científicas De Investigación
Dhp-TH has shown potential in various scientific research applications, including drug discovery and development, medicinal chemistry, and pharmacology. The compound has been studied for its potential use in the treatment of various diseases, including cancer, diabetes, and cardiovascular diseases. Additionally, Dhp-TH has been studied for its antioxidant and anti-inflammatory properties.
Propiedades
Número CAS |
107838-98-2 |
|---|---|
Nombre del producto |
Dhp-TH |
Fórmula molecular |
C19H26N4O6 |
Peso molecular |
406.4 g/mol |
Nombre IUPAC |
9-[(2S,6S)-2-(6-hydroxyhexoxymethyl)-5-oxo-2H-pyran-6-yl]-1,3-dimethylpurine-2,6-dione |
InChI |
InChI=1S/C19H26N4O6/c1-21-16-15(17(26)22(2)19(21)27)20-12-23(16)18-14(25)8-7-13(29-18)11-28-10-6-4-3-5-9-24/h7-8,12-13,18,24H,3-6,9-11H2,1-2H3/t13-,18-/m0/s1 |
Clave InChI |
FHOFJRKDXZHSEO-UGSOOPFHSA-N |
SMILES isomérico |
CN1C2=C(C(=O)N(C1=O)C)N=CN2[C@@H]3C(=O)C=C[C@H](O3)COCCCCCCO |
SMILES |
CN1C2=C(C(=O)N(C1=O)C)N=CN2C3C(=O)C=CC(O3)COCCCCCCO |
SMILES canónico |
CN1C2=C(C(=O)N(C1=O)C)N=CN2C3C(=O)C=CC(O3)COCCCCCCO |
Sinónimos |
7-(3,4-dideoxy-6-O-(6-hydroxyhexyl)hex-3-enopyranosyl-2-ulose)theophylline DHP-TH |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



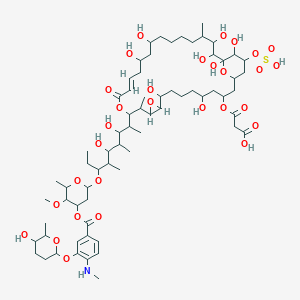
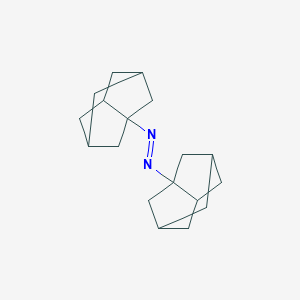
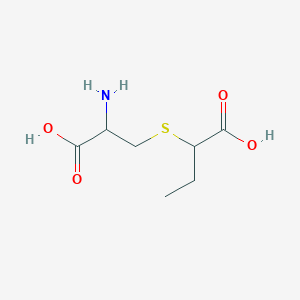
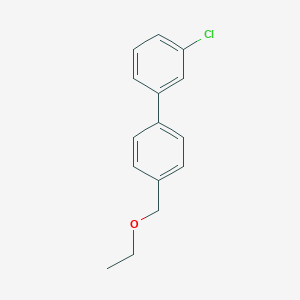
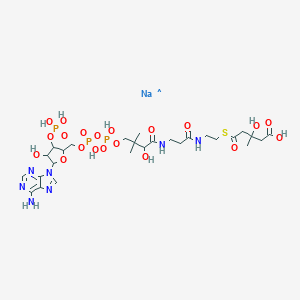
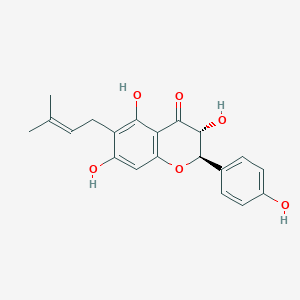
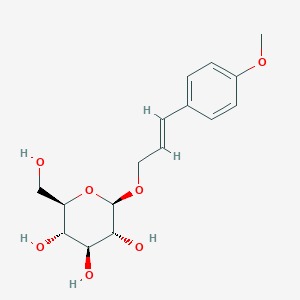
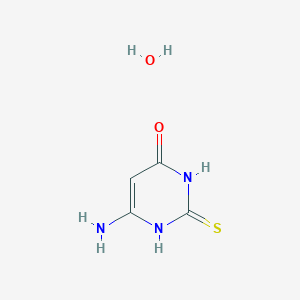
![Bis[4-(2-prop-1-enylphenoxy)phenyl]methanone](/img/structure/B26781.png)
